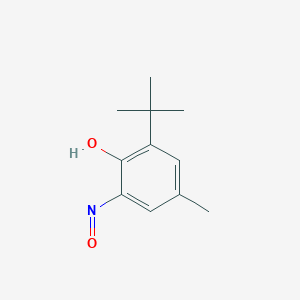
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- is an organic compound with a complex structure It is a derivative of phenol, where the phenolic hydrogen is replaced by a 2-(1,1-dimethylethyl) group, a methyl group at the 4-position, and a nitroso group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- typically involves multiple steps. One common method starts with the nitration of 2-(1,1-dimethylethyl)-4-methylphenol to introduce the nitroso group at the 6-position. This reaction is usually carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(1,1-dimethylethyl)-4-methyl-6-nitrophenol.
Reduction: Formation of 2-(1,1-dimethylethyl)-4-methyl-6-aminophenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- can be compared with other similar compounds such as:
Phenol, 2-(1,1-dimethylethyl)-4-methyl-: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
Phenol, 2-(1,1-dimethylethyl)-4-nitroso-: Lacks the methyl group, which may affect its steric properties and reactivity.
Phenol, 2-(1,1-dimethylethyl)-6-nitroso-: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.
The presence of both the methyl and nitroso groups in Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- makes it unique in terms of its chemical and biological properties.
Propiedades
Número CAS |
59919-21-0 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-tert-butyl-4-methyl-6-nitrosophenol |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(11(2,3)4)10(13)9(6-7)12-14/h5-6,13H,1-4H3 |
Clave InChI |
KLXOANCTENWKLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

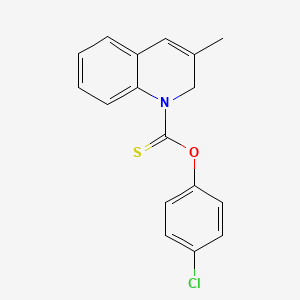
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)

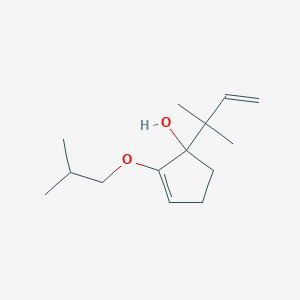
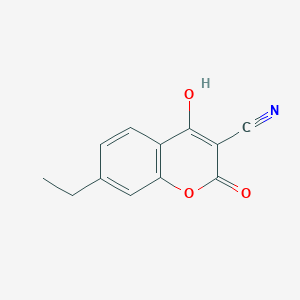
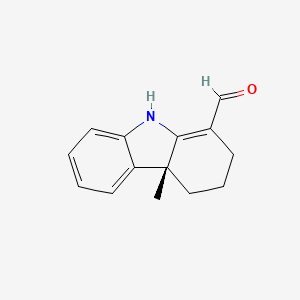
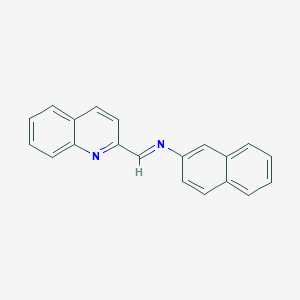
phosphanium chloride](/img/structure/B14619241.png)
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
